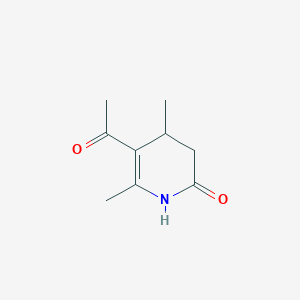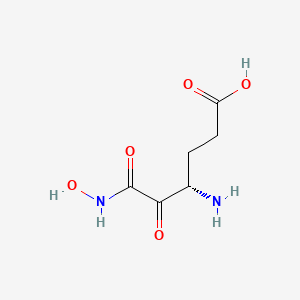
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid: is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of both an amino group and a hydroxyamino group, along with two oxo groups on a hexanoic acid backbone. It is a chiral molecule with the (4S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid typically involves multi-step organic reactions. One common approach is the selective functionalization of a hexanoic acid derivative. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Oxidation: Controlled oxidation reactions to introduce the oxo groups.
Hydroxyamination: Introduction of the hydroxyamino group through hydroxylation followed by amination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, diketones.
Reduction Products: Diols, amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique functional groups.
Metabolic Pathways: Investigated for its role in metabolic pathways involving amino acids.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Biomarker Research: Used in studies to identify biomarkers for certain diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of both amino and hydroxyamino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition or activation of enzymatic pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
(4S)-4-amino-5-oxohexanoic acid: Lacks the hydroxyamino group.
(4S)-4-hydroxyamino-5,6-dioxohexanoic acid: Lacks the amino group.
(4R)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid: Different stereochemistry.
Uniqueness:
Functional Groups: The combination of amino, hydroxyamino, and oxo groups makes it unique.
Chirality: The (4S) configuration provides specific stereochemical properties that influence its reactivity and interactions.
This detailed article provides a comprehensive overview of (4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
656831-31-1 |
|---|---|
Formule moléculaire |
C6H10N2O5 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
(4S)-4-amino-6-(hydroxyamino)-5,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-2-4(9)10)5(11)6(12)8-13/h3,13H,1-2,7H2,(H,8,12)(H,9,10)/t3-/m0/s1 |
Clé InChI |
BMFPRXSXMVLCGO-VKHMYHEASA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)C(=O)NO)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)C(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15158706.png)
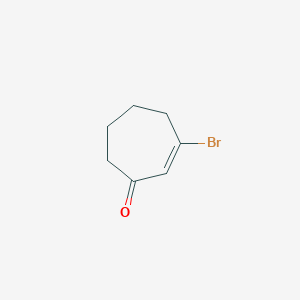

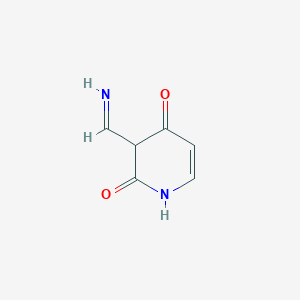
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15158738.png)
![3-[[2-(4-carbamimidoylphenyl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid](/img/structure/B15158744.png)
![[(Octadec-17-en-1-yl)oxy]benzene](/img/structure/B15158753.png)

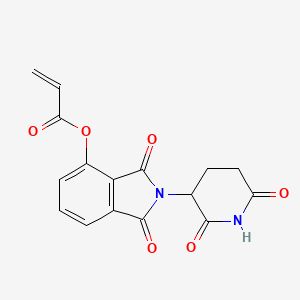
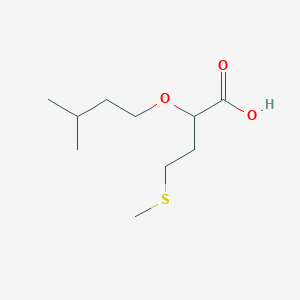
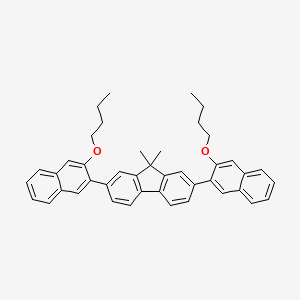
![5-iodo-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B15158771.png)
![N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-4-methoxybenzamide](/img/structure/B15158776.png)
